molecular formula C10H12N4O3S B11811904 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B11811904
M. Wt: 268.29 g/mol
InChI Key: CNSAMTSDXGGFLW-UHFFFAOYSA-N
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Description

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with biological molecules, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the benzenesulfonamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N4O3S

Molecular Weight

268.29 g/mol

IUPAC Name

4-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C10H12N4O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6,11H2,1H3

InChI Key

CNSAMTSDXGGFLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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